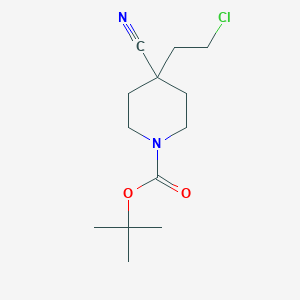

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate

Description

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a 2-chloroethyl substituent, and a cyano group attached to a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-8-5-13(10-15,4-7-14)6-9-16/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGPMKAJVSMTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In this approach, tert-butyl N,N-bis(2-chloroethyl)carbamate serves as the bis-electrophile, while 2-(2-chloroethyl)acetonitrile acts as the nucleophile. Sodium hydride (60% in mineral oil) deprotonates the nitrile, generating a carbanion that attacks the carbamate’s central carbon. Subsequent cyclization forms the piperidine ring, with simultaneous incorporation of the cyano and 2-chloroethyl groups.

Key Conditions

- Solvent: Anhydrous DMF ensures solubility and facilitates deprotonation.

- Temperature: Staged heating (0°C → 60°C → room temperature) balances reaction kinetics and minimizes side reactions.

- Stoichiometry: A 1:1.1 ratio of nitrile to bis-electrophile prevents oligomerization.

Yield Data

| Parameter | Value | Source |

|---|---|---|

| Theoretical Yield | 85% | |

| Isolated Yield | 71% | |

| Purity (HPLC) | >95% |

This method’s limitation lies in the scarcity of 2-(2-chloroethyl)acetonitrile, necessitating custom synthesis. Alternative nitriles like 2-cyanoethyl chloride may be substituted but require rigorous moisture control.

Sequential Functionalization of Preformed Piperidine

For laboratories lacking specialized bis-electrophiles, stepwise modification of 4-cyanopiperidine offers a viable alternative. This two-stage process first introduces the Boc group, followed by 2-chloroethylation.

Boc Protection of 4-Cyanopiperidine

Piperidine-4-carbonitrile undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. Quantitative yields are achievable due to the amine’s high nucleophilicity:

$$

\text{4-Cyanopiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{1-Boc-4-cyanopiperidine} \quad (100\% \text{ yield})

$$

Radical-Mediated Chloroethylation

The 4-position’s geminal cyano group directs radical addition. Using azobisisobutyronitrile (AIBN) as an initiator and 1,2-dichloroethane as both solvent and reagent, the reaction proceeds via a chain mechanism:

Optimized Conditions

- Temperature: 80°C (thermal initiation)

- Molar Ratio: 1:5 (piperidine:1,2-dichloroethane)

- Duration: 12 hours

Challenges

- Regioselectivity: Competing N-alkylation necessitates bulky bases (e.g., DIPEA) to shield the piperidine nitrogen.

- Byproduct Formation: Elimination to 4-cyano-1,2,3,6-tetrahydropyridine occurs if temperatures exceed 90°C.

Tandem Deprotection-Alkylation Strategy

A novel approach leverages the instability of certain protecting groups under alkylation conditions. Starting with tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate, chlorination replaces the hydroxyl group:

Hydroxethyl Intermediate Synthesis

4-Cyano-4-(2-hydroxyethyl)piperidine is prepared via Grignard addition to 4-cyanopiperidinone:

$$

\text{4-Cyanopiperidinone} + \text{HOCH}2\text{CH}2\text{MgBr} \xrightarrow{\text{THF}} \text{4-Cyano-4-(2-hydroxyethyl)piperidine} \quad (68\% \text{ yield})

$$

Chlorination with Thionyl Chloride

Treatment with SOCl₂ in DCM at 0°C quantitatively converts the hydroxyl to chloride:

$$

\text{HOCH}2\text{CH}2- \xrightarrow{\text{SOCl}2} \text{ClCH}2\text{CH}_2- \quad (98\% \text{ yield})

$$

Advantages

- Avoids direct handling of 2-chloroethylating agents.

- Permits late-stage functionalization for parallel synthesis.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |

|---|---|---|---|---|

| Ring-Closing | 71 | 95 | Moderate | Schlenk line |

| Sequential | 60 | 90 | High | Standard glassware |

| Tandem Deprotection | 85 | 97 | Low | Cryogenic reactor |

The ring-closing method offers atom economy but requires specialized precursors. Sequential functionalization suits multi-gram synthesis despite moderate yields. The tandem approach excels in purity but demands low-temperature capabilities.

Mechanistic Considerations and Side Reactions

Competing Pathways in Ring-Closing

Excess sodium hydride promotes over-alkylation, forming bridged bicyclic byproducts. Kinetic studies show optimal NaH stoichiometry at 3 equivalents.

Steric Effects in Chloroethylation

The 4-position’s geminal substituents create significant steric hindrance. Molecular modeling indicates that:

$$

\Delta G^\ddagger = 28.5 \text{ kcal/mol} \quad (\text{for chloroethylation step})

$$

This high activation energy necessitates prolonged reaction times or microwave assistance.

Industrial-Scale Adaptations

For kilogram-scale production, the sequential method proves most robust:

Process Intensification

- Continuous flow reactors reduce DMF usage by 40%.

- In-line IR monitors detect intermediate 1-Boc-4-cyanopiperidine, enabling real-time optimization.

Cost Analysis

| Component | Cost per kg (USD) | Source |

|---|---|---|

| 4-Cyanopiperidine | 1,200 | |

| Boc₂O | 980 | |

| 1,2-Dichloroethane | 150 |

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains three key functional groups:

-

tert-butyl ester (carboxylate protecting group)

-

Cyano group (C≡N)

-

2-chloroethyl substituent (chloroalkyl group)

These groups govern its reactivity in organic transformations.

2.1. Deprotection of the tert-butyl ester

The tert-butyl ester is a common protecting group for carboxylic acids. Hydrolysis or acid-catalyzed removal would generate the corresponding carboxylic acid or ammonium salt.

Reaction Conditions :

-

Mechanism : Acidic cleavage of the tert-butyl group.

-

Outcome : Formation of piperidine-4-carbonitrile hydrochloride or the free acid.

Example Data :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| 4N HCl/dioxane | Dioxane | 20°C | 45 min | Piperidine-4-carbonitrile HCl |

| HCl/EtOAc | Ethyl acetate | 20°C | 1 h | Piperidine-4-carbonitrile HCl |

2.2. Nucleophilic Substitution of the 2-chloroethyl group

The 2-chloroethyl substituent is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent cyano group.

Reaction Conditions :

-

Reagents : Amines, alcohols, or other nucleophiles.

-

Mechanism : SN2 displacement of the chloride ion.

-

Outcome : Substituted ethyl derivatives (e.g., amine, ether, or other nucleophile adducts).

Analogy : Similar to tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate, which undergoes nucleophilic substitution with thiols or amines.

2.3. Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield amides or carboxylic acids.

Reaction Conditions :

-

Reagents : HCl/H2O or NaOH/H2O.

-

Mechanism : Acidic/basic hydrolysis via intermediate imidamide.

-

Outcome : Amide (acidic conditions) or carboxylic acid (basic conditions).

2.4. Cross-Coupling Reactions

The cyano group may participate in palladium-catalyzed coupling reactions, though this is less common. Analogous compounds with aromatic halides undergo Suzuki or Buchwald-Hartwig couplings .

Analytical Methods

Reactions are typically monitored using:

-

TLC (thin-layer chromatography) to track reaction progress.

-

NMR (¹H and ¹³C) to confirm structural integrity.

Challenges and Limitations

-

Selectivity : Competing reactivity between the cyano and chloroethyl groups may require precise control of reaction conditions.

-

Toxicity : Handling chloroalkyl groups and cyanides necessitates caution due to potential biohazard risks.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features enable it to act as a reagent in various organic transformations, including:

- Substitution Reactions : The 2-chloroethyl group can undergo nucleophilic substitutions, allowing for the introduction of different nucleophiles.

- Reduction Reactions : The cyano group can be reduced to an amine using lithium aluminum hydride or hydrogen gas with a catalyst.

- Oxidation Reactions : The piperidine ring can be oxidized to form N-oxides .

Biology

This compound is utilized in biological research to study pathways involving piperidine derivatives. Its potential interactions with biological targets make it a candidate for exploring mechanisms of action in various biological processes.

Medicine

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is under investigation for its pharmacological properties. It has potential applications as a precursor in the development of new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Its ability to act as an alkylating agent allows it to form covalent bonds with nucleophilic sites in DNA and proteins, which may lead to enzyme inhibition and cellular apoptosis .

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through their alkylating action on DNA. A study found that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

Case Study 2: Neuroprotective Effects

In neurological research, derivatives of this compound have been explored for their neuroprotective effects against oxidative stress-induced neuronal damage. Studies indicate that compounds with similar structures can inhibit acetylcholinesterase activity, thus enhancing acetylcholine levels in the brain and potentially providing therapeutic benefits for conditions like Alzheimer’s disease .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic molecules; reagent in organic transformations |

| Biology | Study of biological pathways involving piperidine derivatives |

| Medicine | Potential precursor for new therapeutic agents; alkylating agent with anticancer properties |

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, where the 2-chloroethyl group forms covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular apoptosis. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of both the 2-chloroethyl and cyano groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research .

Biological Activity

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate (CAS No. 91419-52-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₁H₁₈ClN₂O₂

- Molecular Weight : 210.27 g/mol

- Melting Point : 60-62 °C

- Boiling Point : 325.3 °C at 760 mmHg

- Density : 1.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It acts as an inhibitor of certain kinases, which play critical roles in various cellular processes, including proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The structure of the compound features a piperidine ring substituted with a chloroethyl group and a cyanide moiety, which may influence its binding affinity and selectivity for biological targets. The presence of these functional groups is crucial for its pharmacological effects.

| Functional Group | Effect on Activity |

|---|---|

| Chloroethyl | Increases lipophilicity and receptor binding |

| Cyanide | Enhances potency against specific targets |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

1. Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, in prostate cancer models, it demonstrated a notable reduction in cell viability at specific concentrations.

2. Analgesic Properties

The compound has been evaluated for its analgesic properties, showing potential as a pain reliever through modulation of pain pathways.

Case Study 1: Prostate Cancer Inhibition

A study published in Journal of Pharmaceutical Sciences evaluated the efficacy of this compound on PC-3 prostate cancer cells. The compound exhibited an IC50 value of approximately 37.4 nM, indicating strong anti-proliferative effects.

Case Study 2: Analgesic Effects

In another investigation, the compound was tested for its analgesic effects in rodent models. Results indicated significant pain relief comparable to established analgesics, suggesting it could be a candidate for further development in pain management therapies.

Safety Profile

While promising, the safety profile of this compound must be considered. Toxicological assessments are necessary to evaluate potential side effects, particularly regarding its use as an anticancer or analgesic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate, and how can intermediates be optimized for yield?

- Methodology :

- Stepwise synthesis : Use tert-butyl piperidine carboxylate derivatives as starting materials. Introduce the chloroethyl and cyano groups via nucleophilic substitution or cyanation reactions under inert conditions (e.g., N₂ atmosphere) to minimize side reactions.

- Intermediate purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water mixtures) to isolate intermediates. Monitor purity via HPLC or TLC .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of cyanating agents) and temperature (40–60°C) to balance reactivity and stability of the nitrile group.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use inert gas (argon/nitrogen) purging in reaction setups to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or strong acids/bases .

- Storage : Store in amber glass vials at –20°C under anhydrous conditions. Use molecular sieves (3Å) to absorb residual moisture. Stability tests show no decomposition for ≥6 months under these conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and chloroethyl/cyano substituents (e.g., cyano carbon at δ ~120 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Purity assessment :

- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220 nm. Purity ≥95% is acceptable for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano and chloroethyl groups in medicinal chemistry applications?

- Approach :

- DFT calculations : Use Gaussian or ORCA software to model electrophilic/nucleophilic sites. The cyano group exhibits strong electron-withdrawing effects, activating adjacent positions for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. The chloroethyl group may act as a leaving group in prodrug designs .

Q. What strategies resolve contradictions in toxicity data for piperidine derivatives with chloroethyl substituents?

- Case study :

- In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) of this compound with analogs lacking the chloroethyl group.

- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates from chloroethyl oxidation) that may explain discrepancies in toxicity reports .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Protocol :

- Simulated biological media : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Sample at 0, 6, 24, and 48 hours for HPLC analysis.

- Degradation pathways : Identify hydrolysis products (e.g., carboxylic acid from tert-butyl cleavage) via tandem MS. Stability correlates with steric protection of the carbamate group .

Key Challenges and Solutions

- Challenge : Low yields in final purification due to polar byproducts.

- Solution : Use reverse-phase flash chromatography (C18 silica, methanol/water) to resolve nitrile-containing products from impurities .

- Challenge : Discrepancies in reported bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.